Fmoc-n-(2-azidoethyl)glycine
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Overview
Description
Fmoc-N-(2-azidoethyl)glycine is a compound used in peptide and solid phase synthesis . It is also known by the synonym Fmoc-Aeg (N3)-OH . The compound appears as a white crystalline powder .
Synthesis Analysis
The synthesis of Fmoc-N-(2-azidoethyl)glycine involves starting from the known N-(2-aminoethyl)glycine . The resulting esters are stored as stable hydrochloride salts and were used in the synthesis of peptide nucleic acid monomers .
Molecular Structure Analysis
The molecular formula of Fmoc-N-(2-azidoethyl)glycine is C19H18N4O4 . The molecular weight of the compound is 366.40 .
Chemical Reactions Analysis
Fmoc-N-(2-azidoethyl)glycine is used in Fmoc-mediated solid-phase peptide synthesis of mixed sequence 10-mer PNA oligomers . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-N-(2-azidoethyl)glycine is a white crystalline powder . It has a melting point range of 107 - 113 °C . The compound should be stored at temperatures between 0 - 8 °C .
Scientific Research Applications
- Fmoc-modified amino acids and peptides have been explored as scaffolds for cell growth and tissue regeneration. The hydrophobic Fmoc moiety promotes self-assembly, allowing for the design of biomaterials that support cell adhesion and proliferation .
- Fmoc-Aeg(N3)-OH can serve as a building block in supramolecular assemblies. Researchers have used Fmoc-modified peptides to create nanofibers, hydrogels, and other structures with potential applications in drug delivery and tissue engineering .
- Fmoc-modified peptides can self-assemble into micelles or nanoparticles, providing a platform for drug encapsulation and controlled release. Researchers have explored Fmoc-based drug carriers for targeted therapy .
- Some Fmoc-modified peptides exhibit inherent antibacterial activity. Researchers have investigated their potential as antimicrobial agents, especially in wound healing and infection prevention .
Cell Cultivation and Tissue Engineering
Bio-Templating and Supramolecular Chemistry
Drug Delivery Systems
Antibacterial Properties
Mechanism of Action
The mechanism of action of Fmoc-N-(2-azidoethyl)glycine is related to its role in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS). Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
properties
IUPAC Name |
2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPWBUAQAXGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-n-(2-azidoethyl)glycine |
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